2-Methyl-4,6,7-trichloroquinoline structural elucidation and analysis
2-Methyl-4,6,7-trichloroquinoline structural elucidation and analysis
An In-Depth Technical Guide to the Structural Elucidation and Analysis of 2-Methyl-4,6,7-trichloroquinoline
Introduction: The Quinoline Core in Modern Research
The quinoline scaffold, a fused bicyclic heterocycle composed of a benzene and a pyridine ring, is a cornerstone in medicinal chemistry and materials science.[1] Its derivatives are prevalent in nature and have been successfully developed into a wide array of therapeutic agents, including antimalarial, anticancer, and antibacterial drugs.[1][2] The specific biological activity of a quinoline derivative is profoundly influenced by its substitution pattern. The introduction of methyl groups and, particularly, halogens can dramatically alter a molecule's physicochemical properties, target affinity, and metabolic stability.
This guide provides a comprehensive, in-depth walkthrough for the structural elucidation of a specific, multi-substituted derivative: 2-Methyl-4,6,7-trichloroquinoline . As researchers and drug development professionals, the unambiguous confirmation of a molecule's structure is a non-negotiable prerequisite for further investigation. This document is structured not as a rigid template, but as a logical workflow, mirroring the process a scientist would follow from synthesis to final structural verification. We will explore the causality behind experimental choices, ensuring that each analytical step serves as a self-validating component of the overall elucidation process.
Part 1: Plausible Synthetic Pathway and Rationale
Understanding the synthetic route is the first step in structural elucidation. It provides context for potential starting material-related impurities and reaction byproducts. A highly plausible method for constructing the core of 2-Methyl-4,6,7-trichloroquinoline is a modified Combes synthesis, followed by a targeted chlorination step.[3][4]
The Combes synthesis involves the acid-catalyzed condensation of an aniline with a β-diketone.[4]
Proposed Synthesis Rationale:
-
Core Formation (Combes Synthesis): The reaction would begin with 3,4-dichloroaniline and acetylacetone (pentane-2,4-dione). The acetylacetone provides the C2-methyl group and the carbon backbone for the new pyridine ring. The 3,4-dichloroaniline dictates the substitution on the benzene portion of the new quinoline. This reaction, typically catalyzed by a strong acid like sulfuric acid, would yield 2-methyl-6,7-dichloro-4-hydroxyquinoline.[3][5]
-
Chlorination of C4-Position: The resulting 4-hydroxyquinoline (which exists in tautomeric equilibrium with the 4-quinolone) is then converted to the 4-chloro derivative. This is a standard transformation often accomplished by heating with a chlorinating agent such as phosphorus oxychloride (POCl₃).[6] This step is crucial for introducing the third and final chlorine atom at the desired position.
This two-stage approach is logical because direct synthesis with a pre-halogenated aniline is often more straightforward than attempting multi-step halogenation on a pre-formed quinoline ring, which can lead to issues with regioselectivity.
Part 2: Integrated Spectroscopic & Analytical Elucidation
With a purified sample obtained from synthesis, the core of the elucidation process begins. This involves a multi-technique approach where each piece of data corroborates the others to build an unshakeable structural assignment.
Mass Spectrometry (MS): The First Look at Mass and Isotopic Composition
Mass spectrometry provides two immediate, critical pieces of information: the molecular weight and the elemental composition, particularly of halogens.
Experimental Protocol: Electron Ionization Mass Spectrometry (EI-MS)
-
Sample Introduction: A dilute solution of the compound in a volatile solvent (e.g., methanol or dichloromethane) is introduced into the instrument, often via a direct insertion probe or a GC inlet.[7]
-
Ionization: The sample is bombarded with a high-energy electron beam (typically 70 eV), causing ionization and fragmentation.
-
Analysis: The resulting ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole or time-of-flight).
-
Detection: Ions are detected, and their abundance is plotted against their m/z value to generate a mass spectrum.
Data Interpretation & Trustworthiness:
-
Molecular Ion Peak (M⁺): The peak with the highest m/z value should correspond to the molecular weight of the parent molecule. For C₁₀H₆Cl₃N, the expected monoisotopic mass is approximately 258.96 Da (using ³⁵Cl).
-
The Chlorine Isotope Pattern (A Self-Validating System): The most telling feature for this molecule is the isotopic signature of chlorine. Naturally occurring chlorine consists of two major isotopes: ³⁵Cl (~75%) and ³⁷Cl (~25%).[8] A molecule containing three chlorine atoms will exhibit a highly characteristic cluster of peaks for the molecular ion.[8][9]
| Peak | Relative Mass (m/z) | Combination of Isotopes | Predicted Relative Intensity |
| M⁺ | 259 | (³⁵Cl)₃ | 100% (3:1)³ |
| M+2 | 261 | (³⁵Cl)₂(³⁷Cl) | ~98% |
| M+4 | 263 | (³⁵Cl)(³⁷Cl)₂ | ~32% |
| M+6 | 265 | (³⁷Cl)₃ | ~3.5% |
| Table 1: Predicted Isotopic Cluster for the Molecular Ion of C₁₀H₆Cl₃N. |
The observation of this specific intensity pattern is exceptionally strong evidence for the presence of three chlorine atoms in the molecule.
-
Fragmentation Pattern: EI-MS is a high-energy technique that causes fragmentation.[10][11] For 2-Methyl-4,6,7-trichloroquinoline, expected fragmentation could involve the loss of a chlorine atom (M-35/37), loss of the methyl group (M-15), or cleavage of the heterocyclic ring.[11][12] These fragments provide additional puzzle pieces that must be consistent with the proposed structure.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the H-C Framework
NMR spectroscopy is the most powerful technique for elucidating the precise connectivity of atoms in an organic molecule.[13][14] We will use both ¹H and ¹³C NMR, often supplemented with 2D techniques like HSQC to correlate protons with their directly attached carbons.
Experimental Protocol: ¹H and ¹³C NMR
-
Sample Preparation: Dissolve 5-10 mg of the purified compound in ~0.6 mL of a deuterated solvent (e.g., CDCl₃) in an NMR tube.[13] Tetramethylsilane (TMS) is often used as an internal standard (δ 0.00 ppm).
-
Data Acquisition: Acquire spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher). ¹³C NMR spectra are typically acquired with broadband proton decoupling to ensure each unique carbon appears as a singlet.[14]
-
Data Processing: The raw data (FID) is Fourier transformed, phased, and baseline corrected.[13]
¹H NMR - Predicted Data Interpretation:
The aromatic region (δ 7.0-9.0 ppm) will be key.[15] We expect three signals from the aromatic protons and one signal from the methyl group.
-
H-3: This proton is on the pyridine ring. It will likely appear as a singlet, as its adjacent positions (C2 and C4) are fully substituted. Its chemical shift will be influenced by the adjacent nitrogen and C4-chloro group.
-
H-5: This proton is on the benzene ring, ortho to the C6-chloro group. It will likely appear as a doublet, coupled to H-8.
-
H-8: This proton is adjacent to the ring nitrogen and ortho to the C7-chloro group. It is expected to be the most downfield of the aromatic protons and will appear as a doublet, coupled to H-5.
-
CH₃: The methyl group at the C2 position will appear as a singlet in the upfield region (typically δ 2.5-3.0 ppm).
¹³C NMR - Predicted Data Interpretation:
With proton decoupling, we expect to see 10 distinct signals, one for each carbon in the quinoline core. The chemical shifts are heavily influenced by the substituents.[16][17]
| Carbon Position | Predicted ¹³C Shift (δ, ppm) | Rationale for Chemical Shift |
| C2 | ~158-162 | Attached to N and substituted with CH₃. |
| C3 | ~120-124 | Influenced by adjacent C2-Me and C4-Cl. |
| C4 | ~145-149 | Attached to N and electron-withdrawing Cl. Shifted downfield. |
| C4a | ~125-129 | Bridgehead carbon. |
| C5 | ~128-132 | Tertiary carbon on the benzene ring. |
| C6 | ~133-137 | Attached to electron-withdrawing Cl. Shifted downfield. |
| C7 | ~135-139 | Attached to electron-withdrawing Cl. Shifted downfield. |
| C8 | ~126-130 | Tertiary carbon on the benzene ring. |
| C8a | ~146-150 | Bridgehead carbon, attached to N. |
| CH₃ | ~20-25 | Typical chemical shift for an aryl methyl group. |
| Table 2: Predicted ¹³C and ¹H NMR Chemical Shifts for 2-Methyl-4,6,7-trichloroquinoline in CDCl₃. |
Chromatographic Analysis: Purity and Isolation
Chromatographic methods are essential for both purifying the final compound and verifying its purity before spectroscopic analysis.
Experimental Protocol: High-Performance Liquid Chromatography (HPLC)
-
Instrumentation: A standard HPLC system with a UV detector is used.[18]
-
Column: A reversed-phase C18 column (e.g., 4.6 mm x 150 mm, 5 µm particle size) is suitable for aromatic compounds.[7][19]
-
Mobile Phase: A gradient of acetonitrile and water, often with a small amount of acid like formic acid (for MS compatibility), is a common starting point.[19]
-
Detection: The UV detector is set to a wavelength where the quinoline ring absorbs strongly (e.g., ~254 nm or 310 nm).
-
Analysis: A single, sharp peak in the chromatogram is indicative of a pure compound. The area under the peak can be used for quantification.
Gas Chromatography (GC-MS): For volatile compounds like this, GC-MS is also a powerful tool for purity assessment and can be directly coupled to the mass spectrometer as described earlier.[7][20]
X-ray Crystallography: The Definitive Structure
When a single, high-quality crystal can be grown, X-ray crystallography provides the ultimate, unambiguous proof of structure. It generates a 3D model of the molecule, confirming the exact placement of every atom and revealing bond lengths, bond angles, and intermolecular packing interactions in the solid state.[21][22]
Experimental Protocol: Single-Crystal X-ray Diffraction
-
Crystal Growth: High-quality single crystals are grown, typically by slow evaporation of a solvent from a concentrated solution of the pure compound.[21]
-
Data Collection: The crystal is mounted on a diffractometer and cooled to a low temperature (e.g., 100 K) to minimize thermal vibrations.[23] It is then irradiated with a monochromatic X-ray beam.
-
Diffraction Pattern Analysis: The crystal diffracts the X-rays in a specific pattern, which is recorded by a detector. The positions and intensities of the diffraction spots are used to calculate an electron density map of the molecule.[23]
-
Structure Solution and Refinement: The electron density map is interpreted to build a 3D model of the molecule. This model is then refined against the experimental data to yield the final, precise atomic coordinates.[24]
The resulting crystallographic information file (CIF) is the gold standard for structural proof in chemical research.
Part 3: The Integrated Elucidation Workflow
-
Hypothesis from Synthesis: The synthetic route suggests the formation of 2-Methyl-4,6,7-trichloroquinoline.
-
Mass Confirmation (MS): Mass spectrometry confirms the molecular formula is C₁₀H₆Cl₃N via the molecular weight and the unique M:M+2:M+4:M+6 isotopic pattern, validating the presence of three chlorine atoms.
-
Framework Mapping (NMR): ¹H and ¹³C NMR confirm the number of unique protons and carbons. The chemical shifts and coupling patterns align with the proposed arrangement of the methyl group and the three chloro substituents on the quinoline core.
-
Absolute Proof (X-ray): If performed, X-ray crystallography provides the final, irrefutable evidence, confirming the connectivity and stereochemistry beyond any doubt.
Part 4: Biological Context and Scientific Significance
The meticulous structural elucidation of a molecule like 2-Methyl-4,6,7-trichloroquinoline is not merely an academic exercise. Chloro-substituted quinolines are a well-established class of biologically active compounds.[2][25] For instance, the 7-chloroquinoline scaffold is the core of the famous antimalarial drug Chloroquine.[6] Other multi-substituted quinolines have shown promise as HIV-1 integrase inhibitors and broad-spectrum antibacterial agents.[2][25] The specific combination of a C2-methyl group with trichlorination at the 4, 6, and 7 positions could lead to novel biological activities or modulate the potency and selectivity against various targets. Therefore, confirming the structure with the high degree of certainty outlined in this guide is the critical first step toward any meaningful biological or pharmacological evaluation.
Conclusion
The structural elucidation of 2-Methyl-4,6,7-trichloroquinoline is a multi-faceted process that relies on the logical integration of data from orthogonal analytical techniques. From understanding its synthetic origins to mapping its atomic framework with NMR and confirming its mass and elemental composition with MS, each step provides a layer of validation. This rigorous, evidence-based approach ensures the scientific integrity of the data and provides the solid foundation required for advanced research and development in medicinal chemistry and beyond.
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